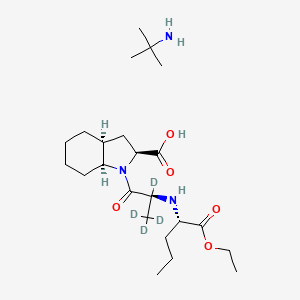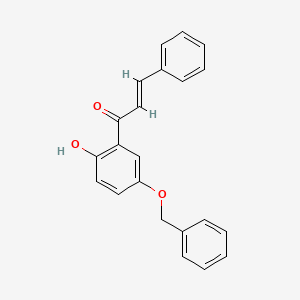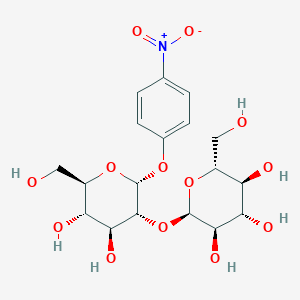
4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
Descripción general
Descripción
4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide, also known as 4-MBD, is a small organic molecule that has been studied for its many potential applications. It is a derivative of benzoyl, an aromatic compound that has been used for centuries in the synthesis of many different compounds. 4-MBD has been found to have a wide range of properties, including anti-cancer, anti-inflammatory, and anti-oxidant effects. It has been studied for its potential use in drug discovery and development, as well as in laboratory experiments.
Aplicaciones Científicas De Investigación
Nonlinear Optical Applications
Compounds related to “4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide” have been studied for their potential in nonlinear optical applications . These studies focus on the properties of organic co-crystals and their potential use in areas such as frequency conversion, laser technology, optical switching, color displays, and optical data storage .
Alzheimer’s Disease Treatment
“3-Methoxybenzoyl chloride”, a compound related to “4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide”, has been used in the synthesis of 2-arylbenzofuran-based molecules that act against Alzheimer’s disease . These molecules combat the symptoms of Alzheimer’s disease .
Tumor Growth Inhibition
“3-Methoxybenzoyl chloride” has also been used in the optimization of dihydropyrrolopyrimidine inhibitors against PI3K (phosphoinositide 3-kinase), resulting in tumor growth inhibition .
Now, let’s move on to “Defluoro Paroxetine Hydrochloride”:
Major Depressive Disorder (MDD) Treatment
“Defluoro Paroxetine Hydrochloride” is related to Paroxetine Hydrochloride (PHH), which is a potent antidepressant used for MDD treatment . PHH is used in a widely-used controlled-release formulation known as PAXIL® CR .
Anxiety Disorders Treatment
Paroxetine, a compound related to “Defluoro Paroxetine Hydrochloride”, is used off-label in children and adolescents for the treatment of anxiety disorders . It has shown promising therapeutic effects .
Obsessive-Compulsive Disorder (OCD) Treatment
Paroxetine is also used for the treatment of OCD. This is due to its function as a selective serotonin reuptake inhibitor (SSRI).
Mecanismo De Acción
Target of Action
It’s worth noting that the compound contains a methoxybenzoyl group , which is a common moiety in many bioactive compounds
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms, such as hydrogen bonding or van der waals interactions . The specific interactions and resulting changes would depend on the nature of the target molecule.
Biochemical Pathways
Given its structural similarity to other methoxybenzoyl-containing compounds , it may potentially affect similar pathways. These could include various signaling pathways, enzymatic reactions, or protein-protein interactions. The downstream effects would depend on the specific pathways involved.
Result of Action
Based on its structural similarity to other bioactive compounds, it may potentially exhibit cytotoxic activity
Propiedades
IUPAC Name |
(3S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18/h1-7,10,15,17,20H,8-9,11-13H2/t15-,17?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYNWBMXOQBJAI-MYJWUSKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H](C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-INDOLE-2-CARBOXYLIC ACID ((R)-1-METHYL-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-3-YL)-](/img/no-structure.png)








![(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one](/img/structure/B1140365.png)
